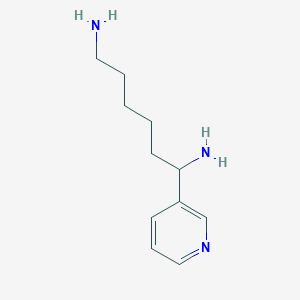

1-Pyridin-3-yl-hexane-1,6-diamine

Descripción

Contextualizing 1-Pyridin-3-yl-hexane-1,6-diamine within Diamine Chemistry

This compound belongs to the broader class of organic compounds known as diamines. These molecules are characterized by the presence of two amino functional groups. The specific arrangement of a pyridine (B92270) ring attached to a hexane (B92381) chain with amine groups at both ends gives this compound its distinct properties. smolecule.com

Diamines are fundamental building blocks in polymer chemistry. For instance, the reaction of diamines with dicarboxylic acids is the basis for the synthesis of polyamides, a class of polymers that includes various types of nylon. researchgate.netvt.edu The presence of the two amine groups in this compound allows it to act as a monomer in polymerization reactions, potentially leading to the formation of novel polymers with unique characteristics imparted by the pyridine moiety.

The general structure of this compound, also known by the synonym 3-Picolyl-1,6-diaminohexane, features a molecular formula of C₁₁H₁₉N₃. smolecule.com Computational studies suggest that the molecule typically adopts an extended conformation in the gas phase, which minimizes steric hindrance between the aromatic pyridine ring and the aliphatic hexane chain. smolecule.com

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 904813-59-8 |

| Molecular Formula | C₁₁H₁₉N₃ |

| Molecular Weight | 193.29 g/mol |

| Appearance | Yellow crystalline solid |

| Solubility | Good solubility in polar solvents like water, methanol (B129727), and ethanol (B145695) |

| Basicity | Possesses basic properties due to the amine groups and can form salts with acids |

This data is compiled from multiple sources. smolecule.com

Significance of Pyridine and Hexane-Diamine Moieties in Organic Synthesis

The chemical utility of this compound is derived from the distinct properties of its two main components: the pyridine ring and the hexane-diamine backbone.

The pyridine moiety is a six-membered aromatic heterocycle containing one nitrogen atom. This nitrogen atom imparts basicity to the ring and provides a site for coordination with metal ions. Pyridine and its derivatives are widely used in organic synthesis as catalysts, reagents, and building blocks for pharmaceuticals and other complex organic molecules. nih.gov The pyridine ring in this compound introduces a rigid, aromatic, and potentially coordinating element into the molecule's structure.

The hexane-diamine moiety , formally known as 1,6-diaminohexane or hexamethylenediamine, provides flexibility and two reactive primary amine groups. researchgate.net Aliphatic diamines like this are crucial monomers in the production of polyamides, such as Nylon 6,6, through condensation polymerization with dicarboxylic acids. researchgate.netvt.edu They can also serve as cross-linking agents in epoxy resins and are used in the synthesis of various other organic compounds. researchgate.net The hexane chain in this compound acts as a flexible spacer between the two functional ends of the molecule.

The combination of these two moieties in a single molecule results in a versatile building block. The primary amine groups can undergo a variety of reactions, including acylation, alkylation, and condensation, while the pyridine nitrogen offers a site for protonation, quaternization, and metal coordination.

Overview of Research Trajectories for this compound

Current research involving this compound and related structures points towards several promising areas of investigation, primarily leveraging its bifunctional nature as a building block for more complex molecular systems.

One significant research trajectory is its use as an intermediate for the synthesis of complex molecules , such as dendrimers. smolecule.com Dendrimers are highly branched, tree-like macromolecules with a well-defined structure. The two amine groups of this compound can serve as branching points for the divergent synthesis of dendrimers, while the pyridine core can impart specific properties to the resulting nanostructure. nih.govyok.gov.tr

Another area of exploration is in the development of chemosensors . smolecule.com The pyridine ring and the amine groups can act as binding sites for specific ions or molecules. Upon binding, a detectable change in the molecule's physical properties, such as its fluorescence or color, could occur, forming the basis of a sensor. The strong affinity of this compound for metal ions makes it a candidate for metal complexation reactions. smolecule.com

Furthermore, the ability of this compound to act as a ligand for metal ions opens up possibilities in coordination chemistry . smolecule.com Studies have indicated its potential to act as a bidentate ligand, coordinating with metal ions like zinc(II) through its amine functionalities. smolecule.com Such coordination complexes could find applications in catalysis and materials science. smolecule.com

While specific, large-scale applications are still under investigation, the unique combination of a flexible diamine chain and a functional pyridine ring positions this compound as a valuable tool for chemists exploring the synthesis of novel functional materials and complex molecular architectures.

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Features |

| Infrared (IR) Spectroscopy | Sharp peaks at 3350 and 3280 cm⁻¹ (N-H stretching of primary amines); Vibrations in the 3000-3100 cm⁻¹ range (C-H stretching of the pyridine ring). |

| Mass Spectrometry | Molecular ion peak at m/z 193. The base peak is often observed at m/z 30, corresponding to the [CH₂=NH₂]⁺ immonium ion, which is characteristic of primary aliphatic amines. |

This data is compiled from multiple sources. smolecule.com

Structure

3D Structure

Propiedades

IUPAC Name |

1-pyridin-3-ylhexane-1,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3/c12-7-3-1-2-6-11(13)10-5-4-8-14-9-10/h4-5,8-9,11H,1-3,6-7,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZWKUHYWTJBFGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(CCCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10587655 | |

| Record name | 1-(Pyridin-3-yl)hexane-1,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

904813-59-8 | |

| Record name | 1-(Pyridin-3-yl)hexane-1,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies

Fundamental Reaction Pathways of 1-Pyridin-3-yl-hexane-1,6-diamine

The chemical behavior of this compound is dictated by the presence of the pyridine (B92270) nitrogen, the aromatic ring, and the primary amino groups at the termini of the hexane (B92381) chain. These functional groups allow for a range of reactions, including oxidation, reduction, and substitution, to introduce new functionalities and build more complex molecules.

Oxidation Reactions and Derived Products

The pyridine ring in this compound is susceptible to oxidation, primarily at the nitrogen atom, to form the corresponding N-oxide. This transformation can be achieved using various oxidizing agents. The resulting N-oxide exhibits altered electronic properties and can serve as an intermediate for further functionalization. acs.orgwikipedia.org

Commonly, peroxy acids such as peroxybenzoic acid or peracetic acid are employed for the N-oxidation of pyridine derivatives. wikipedia.org The reaction introduces an oxygen atom onto the pyridine nitrogen, forming a pyridine-N-oxide. This modification can increase the compound's solubility and alter its coordination properties. acs.org

| Oxidizing Agent | Derived Product | Key Features |

| Peroxybenzoic acid | 1-(1-Oxido-pyridin-1-ium-3-yl)hexane-1,6-diamine | Increased polarity and hydrogen bonding capability. acs.org |

| Hydrogen Peroxide | 1-(1-Oxido-pyridin-1-ium-3-yl)hexane-1,6-diamine | A common and relatively green oxidizing agent. |

| m-Chloroperoxybenzoic acid (m-CPBA) | 1-(1-Oxido-pyridin-1-ium-3-yl)hexane-1,6-diamine | A widely used and effective reagent for N-oxidation. |

This table presents potential oxidation products based on the known reactivity of pyridine compounds; specific experimental data for the oxidation of this compound was not available in the search results.

Reduction Reactions and Derived Products

The pyridine ring of this compound can undergo reduction to yield piperidine (B6355638) derivatives. This transformation typically requires catalytic hydrogenation under pressure, employing catalysts such as rhodium on alumina (B75360) or other noble metal catalysts. The reduction of the aromatic pyridine to a saturated piperidine ring significantly alters the molecule's geometry and basicity.

| Reducing Agent/Catalyst | Derived Product | Key Features |

| H₂/Rh-Al₂O₃ | 1-(Piperidin-3-yl)hexane-1,6-diamine | Complete saturation of the pyridine ring. |

| Sodium in ethanol (B145695) | 1-(Piperidin-3-yl)hexane-1,6-diamine | A classic method for pyridine reduction. |

| Catalytic Hydrogenation (e.g., PtO₂) | 1-(Piperidin-3-yl)hexane-1,6-diamine | A versatile and efficient reduction method. |

This table outlines expected reduction products based on established methods for pyridine reduction; specific experimental verification for this compound was not found in the provided search results.

Substitution Reactions for Functional Group Introduction

The primary amino groups of this compound are nucleophilic and can readily undergo substitution reactions to introduce a variety of functional groups. These reactions include acylation and alkylation, which are fundamental for modifying the compound's properties and for its use as a building block in larger structures.

Acylation: The diamine can be acylated using acid chlorides or anhydrides to form amides. This reaction is often carried out in the presence of a base to neutralize the HCl produced.

Alkylation: The amino groups can be alkylated with alkyl halides. The degree of alkylation can be controlled by the reaction conditions and the stoichiometry of the reagents.

| Reaction Type | Reagent Example | Derived Product |

| Acylation | Acetyl chloride | N-(6-Amino-6-(pyridin-3-yl)hexyl)acetamide |

| Alkylation | Methyl iodide | N¹,N¹-Dimethyl-1-(pyridin-3-yl)hexane-1,6-diamine |

The products listed are illustrative examples of possible substitution reactions. The exact products and yields would depend on the specific reaction conditions.

Synthesis of Complex Molecular Architectures Utilizing this compound

The bifunctional nature of this compound makes it an excellent candidate for the construction of larger, more complex molecules such as dendrimers and chemosensors.

Role as a Building Block for Dendrimeric Structures

Dendrimers are highly branched, monodisperse macromolecules with a well-defined architecture. This compound can potentially serve as a core molecule for the divergent synthesis of dendrimers, such as poly(amidoamine) (PAMAM) dendrimers. archivepp.comresearchgate.netkirj.eeresearchgate.net

In a typical divergent synthesis, the primary amino groups of the diamine core would be reacted with a molecule like methyl acrylate (B77674) in a Michael addition, followed by amidation with a diamine such as ethylenediamine (B42938). kirj.eenih.gov This two-step process can be repeated to build successive generations of the dendrimer, with the number of terminal functional groups doubling at each generation.

| Dendrimer Generation | Number of Terminal Groups | Potential Functionality |

| G0 (Core) | 2 | This compound |

| G1 | 4 | Amine-terminated |

| G2 | 8 | Amine-terminated |

| G3 | 16 | Amine-terminated |

This table illustrates the theoretical growth of a dendrimer using this compound as a core. Specific synthesis and characterization of such a dendrimer were not found in the search results.

Integration into Chemosensor Scaffolds

The pyridine and diamine moieties of this compound make it a suitable component for the design of chemosensors, particularly fluorescent sensors for metal ions. acs.orgnih.govnih.gov The pyridine nitrogen and the amino groups can act as a binding site for metal ions, and this binding event can be coupled to a change in the fluorescence of a tethered fluorophore.

For instance, a derivative of this compound could be incorporated into a larger molecular framework containing a fluorescent reporter. Upon coordination of a metal ion to the pyridyl-diamine unit, a change in the photophysical properties of the fluorophore, such as quenching or enhancement of fluorescence, could be observed. This "turn-off" or "turn-on" response allows for the detection of the target analyte.

| Analyte | Sensor Design Principle | Potential Fluorophore |

| Cu²⁺ | Fluorescence quenching upon coordination. acs.orgnih.gov | Pyrene, Anthracene, or other suitable fluorophores |

| Zn²⁺ | Fluorescence enhancement (CHEF). nih.gov | Coumarin, Fluorescein, or other suitable fluorophores |

| Cd²⁺ | Selective binding leading to a fluorescent response. nih.gov | Naphthalene-based fluorophores |

The design of such chemosensors often involves a modular approach, where the binding unit (receptor) and the signaling unit (fluorophore) are connected by a spacer. The specific response of the sensor is determined by the interplay between the binding event and the electronic properties of the fluorophore.

Formation of Amide and Carbamate (B1207046) Derivatives

The primary amine groups of this compound are nucleophilic and readily undergo reactions to form stable amide and carbamate linkages, which are crucial functionalities in medicinal chemistry and materials science.

The primary amines of the diamine scaffold can be acylated to form amide bonds. This transformation is typically achieved by reacting the diamine with carboxylic acid derivatives such as acyl chlorides, acid anhydrides, or esters under appropriate conditions. Alternatively, direct condensation with carboxylic acids can be facilitated by coupling agents, a method analogous to the Steglich esterification. mdpi.com These reactions can be controlled to achieve mono- or di-acylation, leading to a variety of derivatives. The reactivity of the two amine groups may differ due to electronic and steric influences from the adjacent pyridine ring.

| Carboxylic Acid Derivative | Reaction Conditions | Potential Product |

|---|---|---|

| Acetyl Chloride | Base (e.g., Triethylamine) in an inert solvent | N-(6-amino-6-(pyridin-3-yl)hexyl)acetamide or N,N'-(hexane-1,6-diylbis(pyridin-3-yl-methanediyl))diacetamide |

| Benzoic Anhydride | Aprotic solvent, heat | N-(6-amino-6-(pyridin-3-yl)hexyl)benzamide or N,N'-(hexane-1,6-diylbis(pyridin-3-yl-methanediyl))dibenzamide |

| Propanoic Acid | Coupling agent (e.g., DCC, T3P), Base | N-(6-amino-6-(pyridin-3-yl)hexyl)propanamide |

Carbamate derivatives are readily synthesized from this compound. The most common method involves the reaction of the amine groups with alkyl or aryl chloroformates in the presence of a base. nih.gov This reaction is generally efficient and allows for the introduction of a wide range of substituents. The formation of carbamates is a key strategy in drug design to create prodrugs or to modulate the physicochemical properties of a molecule. nih.govorganic-chemistry.org Similar to amidation, the reaction can potentially yield mono- or di-substituted carbamates depending on the stoichiometry and reaction conditions.

| Chloroformate Reagent | Base | Potential Product |

|---|---|---|

| Ethyl Chloroformate | Pyridine or Triethylamine | Ethyl (6-amino-6-(pyridin-3-yl)hexyl)carbamate |

| Benzyl Chloroformate | Sodium Carbonate | Benzyl (6-amino-6-(pyridin-3-yl)hexyl)carbamate |

| Phenyl Chloroformate | Potassium Carbonate | Phenyl (6-amino-6-(pyridin-3-yl)hexyl)carbamate |

Schiff Base Formation and Coordination Chemistry of Derivatives

The primary amine functionalities of this compound readily undergo condensation with aldehydes or ketones to form Schiff bases (or imines). nih.govresearchgate.net This reaction typically proceeds under mild conditions, often with acid or base catalysis, and results in the formation of a C=N double bond. nih.gov The resulting Schiff base ligands are of significant interest due to their versatile coordination capabilities.

These derivatives can act as multidentate ligands, coordinating to metal ions through the nitrogen atoms of the newly formed imine bond(s) and the nitrogen atom of the pyridine ring. rsc.orgresearchgate.net The flexible hexane chain allows the ligand to adopt various conformations to accommodate the geometric preferences of different metal centers. The coordination chemistry of such Schiff base complexes is exceptionally rich, leading to the formation of diverse structures from simple mononuclear complexes to complex coordination polymers. rsc.orgresearchgate.net These metal complexes have potential applications in catalysis, materials science, and as therapeutic agents. smolecule.comresearchgate.net

| Carbonyl Compound | Reaction Conditions | Schiff Base Product Type |

|---|---|---|

| Salicylaldehyde | Ethanol, reflux | Potentially tetradentate ligand (if disubstituted) |

| Pyridine-2-carboxaldehyde | Methanol (B129727), room temperature | Multi-nitrogen donor ligand |

| Acetone | Toluene, Dean-Stark trap | Di-imine derivative |

Guanidine (B92328) Derivatives Incorporating Pyridine-Hexane-Diamine Scaffolds

The primary amine groups of the diamine can be converted into guanidinium (B1211019) groups. Guanidines are highly basic functional groups that are protonated under physiological conditions, allowing for strong ionic interactions. The synthesis of guanidine derivatives from this compound can be achieved by reacting the diamine with a guanylating agent. researchgate.net Common reagents for this transformation include cyanamide, O-alkylisoureas, or pyrazole-carboxamidines. The resulting guanidine derivatives, which incorporate both the pyridine and hexane-diamine elements, are of interest in medicinal chemistry due to the prevalence of the guanidinium group in biologically active molecules.

| Guanylating Agent | General Reaction | Resulting Moiety |

|---|---|---|

| Cyanamide (H₂NCN) | Amine addition to the nitrile | Guanidine |

| N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | Displacement of pyrazole (B372694) by the amine | Protected Guanidine |

| S-Methylisothiourea sulfate | Displacement of methylthiol by the amine | Guanidine |

Coordination Chemistry and Metal Ion Interactions

Ligand Properties of 1-Pyridin-3-yl-hexane-1,6-diamine

The ligand properties of this compound are defined by the presence of multiple nitrogen atoms—one in the pyridine (B92270) ring and two in the primary amine groups—which can act as Lewis bases, donating their lone pair electrons to a metal center. smolecule.com The compound demonstrates a strong affinity for metal ions, making it a promising candidate for the formation of metal complexes. smolecule.com

Research has highlighted the interaction between this compound and transition metal ions, with specific studies focusing on its behavior with zinc(II). smolecule.com The compound is capable of chelating, or binding to, metal ions, a property that underpins its potential use in various chemical applications. smolecule.com Studies confirm its ability to coordinate with Zn(II) ions, and this interaction is a key area of investigation for its potential roles in medicinal chemistry and materials science. smolecule.com While specific studies detailing the chelation behavior with other common transition metals like copper(II) or iron(III) are not extensively documented in the provided sources, the fundamental structure of the ligand suggests a high potential for such interactions.

This compound is reported to function as a bidentate ligand, meaning it can bind to a central metal atom at two points. smolecule.com In its interaction with zinc(II), it has been shown to coordinate through its amine functionalities. smolecule.com The nitrogen atoms of the two terminal amino groups on the hexane (B92381) chain can each form a coordinate bond with a metal ion. The flexible hexane backbone allows the ligand to wrap around a metal center to form a stable chelate ring. Furthermore, the pyridine ring contains a nitrogen atom with a lone pair of electrons in its sp² hybridized orbital, which also presents a potential coordination site. smolecule.com

Design and Synthesis of Metal Coordination Complexes

The formation of coordination complexes with this compound is a key area of its application. smolecule.com These complexes can be synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. A general synthetic route involves dissolving the ligand and a metal salt, such as a metal chloride or nitrate, in a solvent like ethanol (B145695) or methanol (B129727) and stirring the mixture, sometimes with gentle heating, to facilitate the reaction. The resulting metal complex can then be isolated as a precipitate and purified, often through recrystallization.

The characterization of metal complexes of this compound involves various spectroscopic techniques. While specific data for the complexes are limited in the available literature, the spectra of the free ligand provide a baseline for identifying changes upon coordination.

Infrared (IR) Spectroscopy: The IR spectrum of the free ligand shows characteristic sharp peaks for the symmetric and antisymmetric N-H stretching vibrations of the primary amine groups around 3350 and 3280 cm⁻¹. smolecule.com Upon coordination to a metal ion through these amine groups, these N-H stretching frequencies would be expected to shift, typically to a lower wavenumber, due to the donation of electron density to the metal, which weakens the N-H bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H-NMR spectrum of the free ligand displays signals for the pyridine protons between 7.0 and 8.8 ppm and characteristic signals for the protons on the hexane chain. smolecule.com When the ligand coordinates to a metal, the chemical shifts of the protons adjacent to the nitrogen donor atoms are expected to change significantly due to the influence of the metal center.

Mass Spectrometry: Mass spectrometry of the free ligand shows a molecular ion peak at an m/z of 193. smolecule.com This technique can be used to confirm the mass of the synthesized complexes and to study their fragmentation patterns.

| Technique | Feature | Observed Value/Range | Reference |

|---|---|---|---|

| Infrared (IR) Spectroscopy | Amino Group N-H Stretches | 3350 and 3280 cm⁻¹ | smolecule.com |

| Pyridine C-H Stretches | 3000 - 3100 cm⁻¹ | smolecule.com | |

| ¹H-NMR Spectroscopy | Pyridine Aromatic Protons | 7.0 - 8.8 ppm | smolecule.com |

| Mass Spectrometry | Molecular Ion Peak (M⁺) | m/z = 193 | smolecule.com |

Based on its function as a bidentate ligand, metal complexes of this compound can adopt various geometries. smolecule.com The specific geometry is influenced by the coordination number of the metal ion, its electronic configuration, and the stoichiometry of the ligand-to-metal ratio. For a metal ion coordinating with two bidentate ligands, a tetrahedral or square planar geometry is possible. If three ligands coordinate to a single metal center, an octahedral geometry would be expected. Computational studies on the free ligand show that it adopts an extended conformation with the pyridine ring oriented perpendicularly to the hexane chain, which suggests that it can readily adapt to the geometric requirements of a metal center upon complexation. smolecule.com

Implications of Metal Chelation in Bioinorganic Chemistry Research

The chelation of metal ions by the bifunctional ligand this compound, also known as N'-(pyridin-3-ylmethyl)hexane-1,6-diamine, holds significant implications for various domains within bioinorganic chemistry. The unique molecular architecture of this compound, featuring a pyridine ring and a flexible hexane-1,6-diamine chain, allows for versatile coordination with a range of metal ions, influencing their biological activity and catalytic potential. Research in this area, while still developing, points towards promising applications in drug design, the development of metalloenzyme mimics, and the creation of novel catalytic systems.

The interaction of this compound with metal ions, particularly zinc(II), has been a subject of scientific interest. nih.govsmolecule.com The compound typically acts as a bidentate ligand, coordinating with metal centers through its nitrogen-containing functional groups. smolecule.com This chelating ability is central to its potential bioinorganic applications, which are being explored in medicinal chemistry and materials science. nih.govsmolecule.com

One of the primary areas of investigation is the potential for its metal complexes to serve as therapeutic agents. The chelation of metal ions can significantly alter their bioavailability and redox properties, a strategy often employed in the design of metal-based drugs. While specific studies on the therapeutic efficacy of this compound complexes are not extensively detailed in publicly available literature, the broader class of pyridine and diamine-containing ligands has demonstrated considerable potential. For instance, various transition metal complexes with pyridine-derived ligands have been evaluated for their antimicrobial activities. gssrr.orgresearchgate.netnih.govmdpi.com The chelation of the metal ion by the ligand is often hypothesized to enhance the lipophilicity of the complex, facilitating its transport across microbial cell membranes and subsequent interaction with intracellular targets.

Furthermore, the structural motifs present in this compound make it a candidate for the development of models for the active sites of metalloenzymes. Many enzymes rely on a coordinated metal ion, often held in place by amino acid residues containing nitrogen or oxygen donor atoms, to carry out their catalytic functions. The pyridine and amine nitrogens of this ligand can mimic the coordination environment provided by histidine and lysine (B10760008) residues in natural proteins. By studying the catalytic activity of its metal complexes, researchers can gain insights into the reaction mechanisms of these complex biological systems. For example, copper complexes with pyridine-containing ligands have been investigated as biomimetic models for catechol oxidase, an enzyme involved in the oxidation of catechols to quinones. researchgate.netuniversiteitleiden.nl

The catalytic potential of metal complexes of this compound extends to other bio-relevant transformations. For example, dinuclear copper(II) complexes of similar phenol-based ligands have shown promise as catalysts for the degradation of dye residues and in the synthesis of pharmaceutical compounds. ugm.ac.id The flexible diamine linker in this compound could allow for the formation of such dinuclear complexes, which are known to be effective catalysts in a variety of oxidative reactions.

| Research Area | Implication of Metal Chelation | Potential Application |

| Drug Design | Enhanced lipophilicity and altered bioavailability of metal ions. | Development of novel antimicrobial or anticancer agents. |

| Metalloenzyme Mimics | Modeling the coordination environment of metal centers in enzymes. | Elucidation of enzymatic reaction mechanisms (e.g., catechol oxidase). |

| Biomimetic Catalysis | Creation of synthetic catalysts for bio-relevant transformations. | Degradation of pollutants, synthesis of pharmaceuticals. |

| Chemosensors | Specific and sensitive binding to target metal ions. | Detection of metal ions in biological or environmental samples. |

Further research, including the synthesis and detailed characterization of a wider range of its metal complexes and the systematic evaluation of their biological and catalytic activities, is necessary to fully realize the potential of this compound in bioinorganic chemistry.

Advanced Applications and Research Directions

Research in Materials Science and Polymer Chemistry

In the realm of materials science, 1-Pyridin-3-yl-hexane-1,6-diamine serves as a key monomer in the construction of novel polymers with tailored properties. Its ability to participate in various polymerization reactions allows for the creation of sophisticated macromolecular architectures.

The diamine functionality of this compound enables its use in polycondensation reactions with diacids or their derivatives to form polyamides. The incorporation of the pyridine (B92270) moiety into the polymer backbone can influence properties such as solubility, thermal stability, and metal-ion coordination capabilities. For instance, the introduction of heterocyclic rings like pyridine into polymer chains is a known strategy to enhance the solubility of otherwise intractable polymers. researchgate.net

One of the significant areas of application for this compound is in the synthesis of dendrimers. smolecule.comnih.gov Dendrimers are highly branched, well-defined macromolecules with a central core, branching units, and a functionalized surface. The diamine groups of this compound can react with suitable monomers to build up the dendritic structure generation by generation. The pyridine unit, in this context, can be located at the periphery of the dendrimer, influencing its solubility and interaction with other molecules. The synthesis of such dendrimers often involves a step-wise approach, either divergent (from the core outwards) or convergent (from the periphery inwards). nih.gov

Table 1: Polymerization Applications of this compound

| Polymer Type | Role of this compound | Potential Properties |

| Polyamides | Diamine monomer in polycondensation reactions | Enhanced solubility, thermal stability, metal-ion coordination |

| Dendrimers | Building block for dendritic structure | Modified solubility, tailored surface functionality |

The presence of the pyridine ring in the polymer structures derived from this compound imparts specific functionalities. This is particularly relevant in the fabrication of advanced polymeric structures that can act as ligands for metal ions. The nitrogen atom of the pyridine ring possesses a lone pair of electrons that can coordinate with metal cations. smolecule.com This property is being explored for the development of materials for catalysis, separation processes, and the creation of metal-organic frameworks (MOFs). While specific examples solely using this compound are still emerging in literature, the principle is well-established with analogous pyridine-containing ligands.

Functional Materials for Sensing and Detection

The unique electronic and structural features of this compound make it an attractive candidate for the design of chemosensors, particularly for the detection of metal ions.

The design of chemosensors based on this molecule leverages the cooperative action of the pyridine and diamine groups. The pyridine ring can act as a signaling unit, often through changes in its fluorescence or absorption properties upon analyte binding. The diamine portion, along with the pyridine nitrogen, can form a coordination site for a specific metal ion. The flexible hexane (B92381) chain allows the molecule to adopt a conformation that facilitates the binding of the target analyte.

A common strategy involves creating a system where the fluorescence of the pyridine moiety is quenched in the free state and enhanced upon binding to a metal ion, or vice versa. This "on-off" or "off-on" switching of fluorescence provides a clear signal for detection. The selectivity of the sensor for a particular metal ion can be tuned by modifying the structure of the binding pocket, which is formed by the spatial arrangement of the nitrogen atoms. dntb.gov.uaresearchgate.net

The chemosensing mechanism of pyridine-diamine based sensors is often based on processes like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT). In a typical PET sensor, the lone pair of electrons on the amine nitrogen can quench the fluorescence of the pyridine fluorophore. Upon coordination with a metal ion, the energy level of this lone pair is lowered, inhibiting the PET process and leading to an increase in fluorescence intensity.

The interaction with metal ions can be studied using various spectroscopic techniques, including UV-Vis and fluorescence spectroscopy. For example, the addition of a metal ion to a solution of the chemosensor can lead to a visible color change or a significant shift in the fluorescence emission spectrum, which can be quantified to determine the concentration of the analyte. mdpi.comsemanticscholar.org While detailed studies on this compound as a standalone chemosensor are not extensively documented, the principles derived from similar pyridine-based fluorescent sensors are directly applicable. nih.gov

Table 2: Chemosensor Design and Mechanism

| Design Principle | Sensing Mechanism | Signal Output |

| Fluorophore-Receptor System | Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT) | Fluorescence quenching or enhancement, Colorimetric changes |

| Specific Binding Pocket | Coordination with metal ions | High selectivity for target analyte |

Investigations into Potential Biological Activities (Mechanistic and Structural Aspects)

The structural motifs present in this compound, namely the pyridine ring and the diamine chain, are found in many biologically active molecules. This has prompted investigations into its potential biological activities, with a focus on its interactions at a molecular level.

Research has indicated that the biological activity of pyridine-containing compounds can be linked to their ability to interact with biological targets such as enzymes and receptors. acs.org The pyridine nitrogen can participate in hydrogen bonding, a crucial interaction in biological systems. Furthermore, the ability of the diamine and pyridine moieties to chelate metal ions is of significant interest, as metal ions play critical roles in many biological processes. smolecule.com

For instance, studies on similar pyridine derivatives have shown that they can exhibit antimicrobial and antiviral activities. bldpharm.com The mechanism often involves the disruption of cellular processes in pathogens, which can be influenced by the compound's ability to bind to essential metal ions or interact with key enzymes. The structural arrangement of this compound, with its specific spacing of nitrogen atoms, could allow for selective binding to the active sites of certain metalloenzymes. Computational studies, such as molecular docking, can provide insights into the potential binding modes of this compound with biological macromolecules. nih.gov While specific in-depth biological studies on this compound are limited in publicly available literature, the foundational chemical properties suggest it as a candidate for further investigation in drug discovery and design.

Enzyme Inhibition Studies (e.g., Cholinesterases)nih.govacs.orgnih.govfigshare.com

Derivatives of this compound have been investigated as inhibitors of cholinesterases (ChEs), enzymes that are critical targets in the management of neurodegenerative diseases. nih.gov Research has demonstrated that a series of novel pyridine diamines were designed to act as dual binding site inhibitors of these enzymes. nih.govnih.govfigshare.comacs.org Many of these compounds exhibit a mixed or uncompetitive inhibition mechanism against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.gov Molecular docking and dynamic studies have been employed to confirm the interaction of these compounds with the enzymatic active sites. nih.govnih.gov

The biological activity of pyridine diamine derivatives is closely linked to their chemical structure. Structure-activity relationship (SAR) studies have elucidated key structural features that influence their inhibitory potency against cholinesterases.

Alkyl Chain Length: The length of the aliphatic diaminoalkyl linker is a critical determinant of activity. Derivatives featuring a six-methylene chain generally exhibit greater inhibitory potency against both AChE and BChE compared to those with a shorter five-methylene chain. acs.org

Aromatic Substituents: The nature of the aromatic groups attached to the diamine scaffold also plays a significant role. For instance, among one series of pyridine derivatives, the most potent compound against Electrophorus electricus AChE (EeAChE) was one bearing an unsubstituted phenyl ring on one side of the six-carbon aliphatic chain, which achieved 73% inhibition at a concentration of 9 μM. nih.govacs.org The introduction of specific substituents, such as a 3,4,5-trimethoxyphenyl group or a 2,6-dichloropyridine (B45657) ring, can also modulate the inhibitory activity. nih.govacs.org

The table below summarizes the inhibitory activity of selected pyridine diamine derivatives against cholinesterases.

| Compound | Aliphatic Chain Length | Aromatic Moiety | Enzyme | Inhibition (%) @ 9 μM | Inhibition Mechanism |

|---|---|---|---|---|---|

| Pyridine Derivative 23 | 5 Methylenes | Phenyl | EeAChE & eqBChE | Lower Potency | Mixed (on eqBChE) |

| Pyridine Derivative 25 | 6 Methylenes | Phenyl | EeAChE | 73% | Mixed (on eqBChE) |

When compared to their pyrimidine-based counterparts, pyridine diamine derivatives show distinct profiles in cholinesterase inhibition.

Acetylcholinesterase (AChE) Inhibition: Generally, pyridine diamine derivatives demonstrate either similar or reduced inhibitory activity against EeAChE when compared directly to the corresponding pyrimidine (B1678525) derivatives. nih.govacs.org This is confirmed by higher inhibition constant (Ki) values for pyridine derivatives, indicating lower potency. nih.govacs.org

Butyrylcholinesterase (BChE) Inhibition: In contrast, pyridine derivatives are typically more potent inhibitors of equine BChE (eqBChE) than the analogous pyrimidine compounds. nih.govacs.org All tested pyridine derivatives have been shown to act via a mixed inhibition mechanism on eqBChE. nih.govacs.org

Antioxidant Properties of Derivativesacs.orgnih.govfigshare.comacs.org

Certain derivatives of this compound have been identified as having antioxidant capabilities. acs.orgnih.govfigshare.comacs.org UV-vis spectroscopic studies have confirmed that these compounds can form complexes with metal ions such as Cu²⁺ and Fe³⁺. nih.govfigshare.comacs.org This metal chelation ability is a key aspect of their antioxidant potential. Specifically, a pyridine derivative designated as compound 30 was highlighted for its antioxidant properties in one study. nih.govfigshare.comacs.org

Modulation of Protein Aggregation (e.g., Amyloid, Tau)acs.orgnih.govfigshare.comacs.orgnih.gov

The aggregation of proteins like amyloid-beta (Aβ) and tau is a central pathological feature of Alzheimer's disease. nih.gov Derivatives of pyridine diamine have shown promise in interfering with these processes. acs.orgnih.govfigshare.comacs.org

Research has shown that some of these compounds can effectively reduce the aggregation of both Aβ₄₂ and tau proteins. nih.govfigshare.comacs.org One pyridine derivative, compound 28, was identified as being particularly effective. nih.govfigshare.comacs.org At a concentration of 100 μM, this compound inhibited Aβ₄₂ aggregation by 22.3% and tau aggregation by 17.0%. nih.govfigshare.comacs.org This dual-targeting function highlights the potential of these molecules to address multiple facets of neurodegenerative disease pathology. nih.gov

The table below details the anti-aggregation properties of a notable pyridine derivative.

| Compound | Target Protein | Inhibition (%) @ 100 μM |

|---|---|---|

| Pyridine Derivative 28 | Aβ₄₂ | 22.3% |

| Tau | 17.0% |

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of each atom, allowing for a detailed structural assignment.

Proton NMR (¹H-NMR) spectroscopy would be a primary technique for characterizing 1-Pyridin-3-yl-hexane-1,6-diamine. This method provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The expected ¹H-NMR spectrum would display characteristic signals for the protons on the pyridine (B92270) ring and the aliphatic hexane (B92381) chain.

Hypothetical ¹H-NMR Data Table for this compound:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5-8.6 | m | 2H | Protons on the pyridine ring adjacent to the nitrogen |

| ~7.6-7.8 | m | 1H | Proton on the pyridine ring |

| ~7.2-7.4 | m | 1H | Proton on the pyridine ring |

| ~3.7-3.8 | s | 2H | Methylene protons of the pyridinylmethyl group (-CH₂-) |

| ~2.6-2.8 | t | 4H | Methylene protons adjacent to the amino groups (-CH₂-NH₂) |

| ~1.3-1.6 | m | 8H | Methylene protons of the hexane chain |

| (variable) | br s | 3H | Amine protons (-NH and -NH₂) |

Note: This is a hypothetical representation. Actual chemical shifts and multiplicities can vary based on the solvent and other experimental conditions.

Carbon-13 NMR (¹³C-NMR) spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C-NMR spectrum.

Hypothetical ¹³C-NMR Data Table for this compound:

| Chemical Shift (δ, ppm) | Assignment |

| ~148-150 | Carbons of the pyridine ring adjacent to nitrogen |

| ~135-140 | Quaternary carbon of the pyridine ring |

| ~123-125 | Carbons of the pyridine ring |

| ~50-55 | Methylene carbon of the pyridinylmethyl group (-CH₂-) |

| ~40-45 | Methylene carbons adjacent to the amino groups (-CH₂-NH₂) |

| ~25-35 | Methylene carbons of the hexane chain |

Note: This is a hypothetical representation. Actual chemical shifts can vary based on the solvent and other experimental conditions.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced 2D NMR techniques would be employed. Correlation Spectroscopy (COSY) would reveal proton-proton couplings, helping to trace the connectivity within the hexane chain and the pyridine ring. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate each proton with its directly attached carbon atom, confirming the assignments made from the ¹H and ¹³C-NMR spectra.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through the analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In positive ion mode, the ESI-MS spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) would provide the exact mass of this ion, allowing for the determination of the molecular formula.

Expected ESI-MS Data:

| Ion | Expected m/z |

| [M+H]⁺ | ~208.181 |

Note: The exact m/z value is calculated based on the molecular formula C₁₂H₂₁N₃.

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. The absorption or scattering of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule. For this compound, IR spectroscopy would be expected to show characteristic absorption bands for the N-H stretches of the amine groups, C-H stretches of the aromatic and aliphatic portions, and C=N and C=C stretching vibrations of the pyridine ring.

Electronic Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for investigating the formation and stoichiometry of metal complexes with this compound. The technique monitors changes in the electronic absorption spectrum of the ligand upon the addition of a metal ion. researchgate.net The formation of a complex is typically indicated by the appearance of new absorption bands or shifts in the wavelength of maximum absorbance (λmax). researchgate.net

Studies on similar pyrazole-based ligands containing pyridine rings demonstrate that complexation with transition metals like Cu(II), Co(II), and Ni(II) can be monitored effectively. researchgate.net The stoichiometry of the resulting complexes, often found to be 1:1 (ligand:metal), can be determined using methods such as Job's method of continuous variation. researchgate.net The binding affinity and stability of these complexes can also be evaluated through these spectral studies. researchgate.net The interaction of related metal complexes with biological macromolecules like DNA has also been investigated using this method, where changes in absorbance indicate binding events. researchgate.net

Table 2: Representative UV-Vis Data for Complexation Studies of a Pyridyl-Containing Ligand

| Metal Ion | λmax of Complex (nm) | Stoichiometry (Ligand:Metal) | Source(s) |

| Cu(II) | 294 | 1:1 | researchgate.net |

| Co(II) | 290 | 1:1 | researchgate.net |

| Ni(II) | 293 | 1:1 | researchgate.net |

X-ray Diffraction (XRD) Analysis for Crystalline Structures

X-ray Diffraction (XRD) analysis of single crystals provides definitive information about the three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. soton.ac.uk For metal complexes of this compound, XRD can confirm the coordination geometry around the metal center and elucidate the packing of molecules in the crystal lattice. nih.gov

Analysis of structurally related compounds, such as those containing pyridine and diamine hexane fragments, reveals detailed structural parameters. nih.gov These include the crystal system, space group, unit cell dimensions, and the conformation of the flexible hexane chain, which often adopts an all-trans conformation. nih.gov XRD studies also quantify non-covalent interactions like hydrogen bonding and π–π stacking, which are crucial for the stability of the crystal structure. soton.ac.uknih.gov For example, in a related compound, the dihedral angle between terminal pyridine rings was determined to be 26.45 (6)°. nih.gov

Table 3: Example Crystal Data for a Structurally Related Pyridine-Diamine Compound

| Crystal Data Parameter | Value | Source(s) |

| Chemical Formula | C₂₀H₂₆N₄ | nih.gov |

| Crystal System | Orthorhombic | nih.gov |

| a (Å) | 7.2713 (10) | nih.gov |

| b (Å) | 12.6671 (18) | nih.gov |

| c (Å) | 20.458 (3) | nih.gov |

| Volume (ų) | 1884.3 (5) | nih.gov |

| Z (Molecules per unit cell) | 4 | nih.gov |

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a sample. This technique is crucial for verifying the empirical and molecular formula of newly synthesized this compound and its metal complexes. ekb.eg The experimentally determined percentages are compared with the theoretically calculated values based on the proposed chemical formula. A close agreement between the found and calculated values confirms the compound's stoichiometry and purity. researchgate.net

The molecular formula for this compound is C₁₁H₁₉N₃, with a molecular weight of 193.29 g/mol . smolecule.com For its metal complexes, elemental analysis, often in conjunction with techniques like flame atomic absorption spectroscopy, can confirm the ligand-to-metal ratio. ekb.eg

Table 4: Theoretical Elemental Composition of this compound (C₁₁H₁₉N₃)

| Element | Theoretical Percentage (%) |

| Carbon | 68.35 |

| Hydrogen | 9.91 |

| Nitrogen | 21.74 |

Chromatographic Techniques for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique used to assess the purity of this compound and to separate it from reaction byproducts or impurities. sielc.com Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for this class of compounds.

A typical RP-HPLC method for a related pyridyl-diamine compound involves a C18 or a specialized reverse-phase column like Newcrom R1. sielc.com The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer, like water with phosphoric acid. sielc.com The retention time of the compound under specific conditions is a characteristic identifier, and the peak area in the chromatogram is proportional to its concentration, allowing for quantitative purity assessment. This method is scalable and can be adapted for preparative separation to isolate the pure compound. sielc.com

Table 5: Example HPLC Method Parameters for a Related Pyridyl Compound

| Parameter | Condition | Source(s) |

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | sielc.com |

| Column | Newcrom R1 | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | sielc.com |

| Application | Purity assessment, preparative separation | sielc.com |

Computational Chemistry and Theoretical Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting how a ligand, such as 1-Pyridin-3-yl-hexane-1,6-diamine, might interact with a biological target, typically a protein or nucleic acid. The process involves sampling a high number of possible conformations and orientations of the ligand within the binding site of the target and scoring them to identify the most stable binding mode. However, no specific molecular docking studies featuring this compound have been identified in the searched literature.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Modes

Molecular dynamics simulations provide a detailed view of the dynamic behavior of molecules over time. By simulating the movements of atoms and molecules, MD can be used to study the conformational flexibility of this compound, its interaction with solvent molecules, and the stability of its potential complexes with biological targets. Such simulations could reveal the dominant conformations of the molecule in different environments and provide a deeper understanding of its binding mechanisms. At present, there are no published MD simulation studies specifically for this compound.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state.

Electronic Structure and Reactivity Predictions

DFT calculations could be employed to determine the electronic properties of this compound, such as its molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution. This information is vital for predicting the molecule's reactivity, stability, and potential sites for electrophilic or nucleophilic attack.

Mechanistic Studies of Reactions and Catalysis

Furthermore, DFT can be used to elucidate the mechanisms of chemical reactions involving this compound, including transition state geometries and reaction energy barriers. This would be particularly relevant for understanding its synthesis or its role in catalytic processes. Regrettably, no specific DFT studies for this compound could be located in the available literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical relationships that link the chemical structure of a compound to its biological activity. To develop a QSAR model for a series of compounds including this compound, one would need experimental activity data and a set of calculated molecular descriptors. These models are valuable for predicting the activity of new, unsynthesized compounds. The absence of both extensive experimental data and computational studies for this compound in the public domain precludes the development or discussion of any QSAR models.

Future Perspectives and Challenges in Research on 1 Pyridin 3 Yl Hexane 1,6 Diamine

Development of Novel Synthetic Pathways with Enhanced Efficiency

A primary challenge in the broader application of 1-Pyridin-3-yl-hexane-1,6-diamine lies in the development of more efficient and sustainable synthetic methodologies. While traditional methods exist, the focus is shifting towards greener and more atom-economical routes.

Current Synthetic Approaches and Future Directions

| Synthetic Approach | Description | Future Research Focus |

| Classical Synthesis | Typically involves the reaction of 3-picolyl chloride with 1,6-diaminohexane. smolecule.com | Improving yield, reducing by-products, and using more environmentally benign solvents and reagents. |

| Catalytic Methods | Exploration of metal-based or organocatalysts to facilitate the synthesis with higher selectivity and under milder conditions. researchgate.net | Development of novel catalysts with higher turnover numbers and frequencies, and the use of earth-abundant metals. |

| Green Chemistry Approaches | Utilizing renewable starting materials and energy-efficient reaction conditions, such as microwave-assisted synthesis. mdpi.comrsc.org | Designing biosynthetic pathways and employing biocatalysis for a more sustainable production process. asm.orgnih.gov |

| Multi-component Reactions | Designing one-pot syntheses where multiple starting materials react to form the desired product, minimizing intermediate isolation steps. nih.gov | Expanding the scope of multi-component reactions to generate a library of this compound derivatives with diverse functionalities. |

Future research will likely focus on the development of catalytic systems that are not only highly efficient but also recyclable, contributing to a more sustainable chemical industry. rsc.org The principles of green chemistry will be pivotal in designing these new synthetic strategies. mdpi.com

Exploration of Undiscovered Chemical Transformations

The bifunctional nature of this compound, possessing both a nucleophilic diamine and an aromatic pyridine (B92270) ring, suggests a rich and largely unexplored reaction chemistry.

The pyridine nitrogen can be involved in various transformations, including N-oxidation, N-alkylation, and coordination with metal centers. nih.gov The diamine functionality allows for reactions such as acylation, alkylation, and Schiff base formation. The interplay between these two reactive sites could lead to novel and complex molecular architectures. Future research should aim to systematically explore the reactivity of this compound under various conditions to uncover new chemical transformations. This could involve studying its behavior in cycloaddition reactions, as a ligand in catalysis, or as a monomer in polymerization reactions. researchgate.net

Expansion of Applications in Advanced Materials Science

The unique structural features of this compound make it a promising candidate for the development of advanced materials with tailored properties.

Potential Applications in Materials Science

| Material Type | Potential Role of this compound | Research Challenges |

| Polymers | As a monomer for the synthesis of novel polyamides and polyurethanes with enhanced thermal stability and mechanical properties due to the rigid pyridine unit. | Achieving high molecular weight polymers and controlling the polymer architecture. |

| Self-Healing Materials | The pyridine moiety can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for the design of self-healing polymers. mdpi.comresearchgate.net | Tuning the balance between mechanical strength and self-healing efficiency. ornl.govrsc.org |

| Metal-Organic Frameworks (MOFs) | The diamine and pyridine functionalities can act as linkers to coordinate with metal ions, forming porous MOFs for applications in gas storage, separation, and catalysis. | Controlling the porosity and stability of the resulting MOFs. |

| Functional Composites | Incorporation into polymer matrices to enhance properties such as conductivity, thermal stability, and mechanical strength. rsc.org | Ensuring good dispersion and interfacial adhesion within the composite material. |

The development of these advanced materials will require a deep understanding of the structure-property relationships of polymers and composites derived from this compound.

Deeper Elucidation of Molecular Mechanisms in Biological Systems

Preliminary studies have suggested potential biological activities for pyridine derivatives, and understanding the molecular mechanisms behind these activities is a significant future research direction. openaccessjournals.com The interaction of this compound with biological targets, such as enzymes and receptors, needs to be investigated in detail.

Its ability to chelate metal ions, particularly zinc(II), is of significant interest, as this property could be exploited for therapeutic purposes. smolecule.com Future research should focus on identifying the specific biological pathways affected by this compound and its metal complexes. Techniques such as proteomics and metabolomics could be employed to gain a comprehensive understanding of its cellular effects. Furthermore, its structural similarity to naturally occurring polyamines suggests that it might interact with nucleic acids and proteins, an area that warrants further investigation. wikipedia.org

Integration of Experimental and Computational Approaches

The synergy between experimental and computational chemistry offers a powerful tool for accelerating research on this compound. nih.gov Computational modeling can provide valuable insights into the compound's properties and reactivity, guiding experimental design and saving resources.

Integrated Research Approaches

| Computational Method | Application to this compound Research | Experimental Validation |

| Density Functional Theory (DFT) | Predicting molecular structure, electronic properties, and reactivity. osti.gov | Spectroscopic analysis (NMR, IR, UV-Vis) and experimental reactivity studies. |

| Molecular Docking | Simulating the interaction with biological targets to predict binding affinity and mode of action. researchgate.net | In vitro and in vivo biological assays. |

| Quantitative Structure-Activity Relationship (QSAR) | Developing models that correlate chemical structure with biological activity or material properties. nih.gov | Synthesis and testing of new derivatives to validate the model's predictive power. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the compound and its derivatives in different environments, such as in solution or within a polymer matrix. | Characterization of material properties and dynamic behavior using techniques like rheology and dynamic mechanical analysis. |

By combining computational predictions with experimental results, researchers can gain a more comprehensive understanding of this compound and its potential applications. This integrated approach will be crucial for the rational design of new molecules and materials with desired functionalities.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Pyridin-3-yl-hexane-1,6-diamine, and how can purity be ensured?

- The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, analogous pyridinyl-diamine derivatives (e.g., N1-(pyridin-2-yl)hexane-1,6-diamine) are prepared by reacting pyridine derivatives with hexane-1,6-diamine under controlled pH using sodium hydroxide and methanol. The product is often isolated as a yellow oil and characterized via -NMR and -NMR to confirm structural integrity . Purification may involve distillation or chromatography, depending on side products.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the amine and pyridine moieties. Mass spectrometry (MS) provides molecular weight validation. For example, -NMR peaks at δ 1.2–1.8 ppm (methylene protons) and δ 8.2–8.6 ppm (pyridinyl protons) are indicative of the structure. FTIR can identify secondary amide bonds (e.g., C–N stretch at 1570 cm) in derivatives .

Q. How is this compound utilized in polymer science?

- While direct studies on this compound are limited, structurally similar diamines (e.g., hexane-1,6-diamine) are copolymerized with dicarboxylic acids to form polyamides. Introducing pyridine groups can enhance thermal stability (e.g., decomposition temperatures >300°C) and mechanical strength due to aromatic stacking and hydrogen bonding .

Advanced Research Questions

Q. What mechanistic insights explain the role of this compound in EDC/NHS-mediated crosslinking?

- The diamine acts as a bifunctional crosslinker in carbodiimide chemistry. EDC activates carboxyl groups to form reactive intermediates, which react with the amine termini of this compound. FTIR analysis (peaks at 1570 cm and 3300 cm) confirms secondary amide formation, enabling covalent bonding between carboxylated substrates (e.g., cellulose nanocrystals) .

Q. How do reaction conditions influence the stereochemical outcomes of this compound derivatives?

- Steric hindrance from the pyridin-3-yl group may lead to diastereomer formation during reactions (e.g., with aldehydes). However, -NMR may not resolve stereoisomers, necessitating chiral HPLC or X-ray crystallography. For example, bis-imidazoline derivatives of hexane-1,6-diamine show unresolved diastereomer signals in NMR .

Q. What strategies optimize the stability of this compound under varying storage conditions?

- The compound’s hydrochloride salt (e.g., hexane-1,6-diamine dihydrochloride) improves stability by reducing hygroscopicity. Storage at −20°C under inert gas (N) minimizes oxidation. Degradation can be monitored via HPLC or -NMR to detect amine oxidation or pyridine ring modifications .

Q. How does the pyridin-3-yl group affect coordination chemistry compared to aliphatic diamines?

- The pyridine moiety enables π-π interactions and lone-pair donation, enhancing ligand properties in metal complexes. For example, analogous pyridinyl-methanamine derivatives are used in catalysis or as chelators for transition metals (e.g., Cu, Fe) .

Data Contradiction Analysis

Q. How can conflicting reports on thermal stability of pyridinyl-diamine-based polymers be resolved?

- Discrepancies may arise from differences in polymer backbone rigidity or testing conditions (e.g., heating rate in TGA). Controlled studies comparing this compound with aliphatic analogs (e.g., hexane-1,6-diamine) under identical conditions are critical. For instance, benzene-1,3-dicarboxylic acid polyamides show higher stability than aliphatic variants, but pyridine’s electron-withdrawing effects may reduce this advantage .

Methodological Tables

Table 1: Key Analytical Parameters for this compound

| Technique | Key Signals/Peaks | Purpose |

|---|---|---|

| -NMR | δ 1.4–1.7 ppm (methylene), δ 8.3 ppm (pyridine) | Confirm backbone and aromatic structure |

| FTIR | 1570 cm (C–N stretch) | Detect amide bond formation |

| MS (ESI+) | m/z 194.2 [M+H] | Molecular weight validation |

Table 2: Reaction Optimization Parameters

| Condition | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | Methanol/Water (9:1) | Enhances solubility of intermediates |

| Temperature | 60–80°C | Accelerates condensation |

| pH | 10–12 (NaOH) | Facilitates nucleophilic attack |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.